

# Osimertinib: A Comprehensive Technical Guide

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## Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of osimertinib. Detailed experimental protocols and a summary of key clinical trial data are also presented to provide a comprehensive resource for researchers and drug development professionals.

## Chemical Structure and Physicochemical Properties

Osimertinib, with the chemical name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, is a mono-anilino-pyrimidine compound.[2][6] It is administered as a mesylate salt.[3]

Chemical Structure:

 Osimertinib Chemical Structure

**Figure 1.** Chemical Structure of Osimertinib.

A summary of the key physicochemical properties of osimertinib is provided in the table below.

Property	Value	Reference
Molecular Formula	C28H33N7O2	[3]
Molecular Weight	499.619 g/mol	[3]
CAS Number	1421373-65-0	[3]
Water Solubility	0.0224 mg/mL	[1]
logP	4.47	[1]
pKa (Strongest Acidic)	13.64	[1]
pKa (Strongest Basic)	8.87	[1]

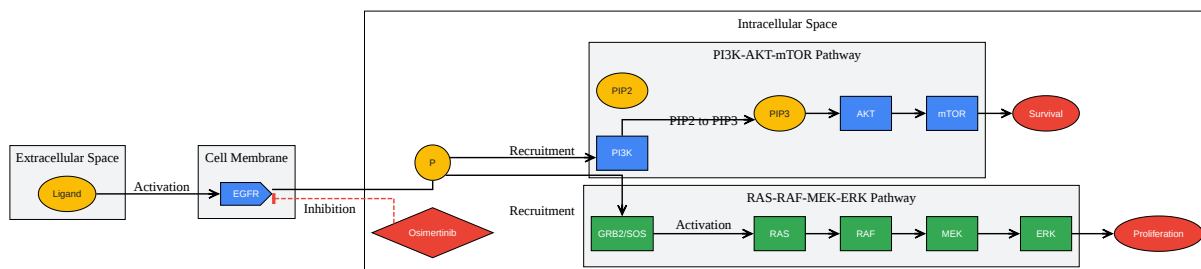
## Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant EGFR.[7] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity.[2][8][9] A key advantage of osimertinib is its significantly higher potency for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) compared to wild-type EGFR.[1][2][6] This selectivity contributes to a more favorable safety profile with reduced off-target effects.[1][10]

By inhibiting EGFR signaling, osimertinib effectively blocks downstream pathways crucial for cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][11][12]

## Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-tumorigenic signals.



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**Diagram 1:** Simplified EGFR Signaling Pathway and the inhibitory action of Osimertinib.

## Pharmacokinetics

The pharmacokinetic profile of osimertinib has been well-characterized in clinical studies.

Parameter	Value	Reference
Bioavailability	70%	<a href="#">[13]</a>
Time to Cmax (Tmax)	6 hours (median)	<a href="#">[1]</a>
Plasma Protein Binding	95%	<a href="#">[1]</a>
Volume of Distribution (Vd)	918 L	<a href="#">[1]</a>
Metabolism	Primarily via CYP3A4/5 (oxidation and dealkylation)	<a href="#">[1]</a> <a href="#">[7]</a>
Major Metabolites	AZ7550, AZ5104	<a href="#">[1]</a>
Elimination Half-life (t1/2)	48 hours	<a href="#">[1]</a> <a href="#">[14]</a>
Clearance (CL/F)	14.3 L/h	<a href="#">[7]</a> <a href="#">[14]</a>
Excretion	Feces (68%), Urine (14%)	<a href="#">[1]</a> <a href="#">[14]</a>

## Pharmacodynamics

The pharmacodynamic effects of osimertinib are directly linked to its inhibition of EGFR. Clinical studies have demonstrated a clear relationship between osimertinib exposure and both efficacy and safety outcomes.

Parameter	Finding	Reference
Efficacy	No direct relationship between exposure and efficacy was identified over the dose range studied.	[15]
Safety (Rash, Diarrhea)	A linear relationship was observed between exposure and the occurrence of rash or diarrhea.	[15]
Cardiac Safety (QTc Prolongation)	A concentration-dependent prolongation of the QTc interval has been observed, with a predicted mean increase of 14.2 ms at the 80 mg once-daily dose.	[15][16][17]

## Experimental Protocols

### Synthesis of Osimertinib

While multiple synthetic routes for osimertinib exist, a common approach involves a multi-step process. An illustrative final step in one of the published protocols is provided below. This is for informational purposes and should be adapted based on laboratory-specific conditions and safety protocols.

Final Acylation and Elimination Step:

- Reaction: The precursor amine is acylated with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide moiety.[18]
- Reagents and Conditions:
  - Precursor amine (e.g., OSIM-008)
  - 3-chloropropanoyl chloride (OSIM-009)

- Base (e.g., Triethylamine - TEA)
- Solvent (e.g., Acetonitrile)
- The reaction is typically carried out at a controlled temperature, followed by workup and purification.[18]



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**Diagram 2:** Illustrative workflow for the final steps of Osimertinib synthesis.

## In Vitro Kinase Assay

To determine the inhibitory activity of osimertinib against various EGFR mutants, an in vitro kinase assay can be performed.

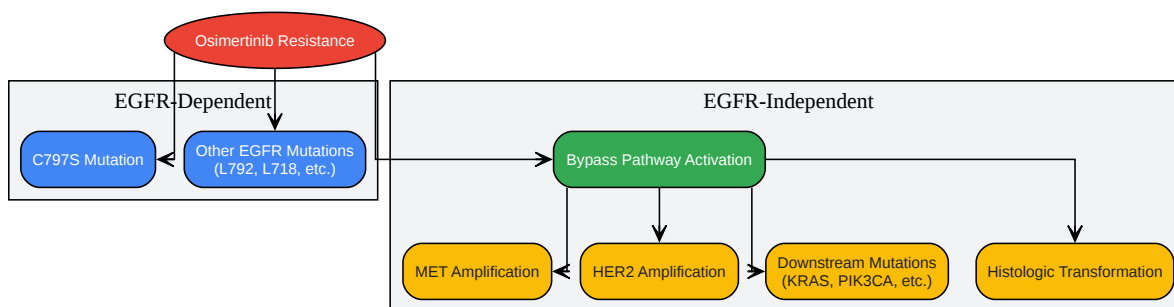
- Principle: Measure the phosphorylation of a substrate by the EGFR kinase domain in the presence of varying concentrations of the inhibitor.
- Materials:
  - Recombinant human EGFR kinase domain (wild-type and mutants)
  - Substrate (e.g., a synthetic peptide)
  - ATP (with a radiolabel or coupled to a detection system)
  - Osimertinib
  - Assay buffer
- Procedure:
  - Prepare serial dilutions of osimertinib.

- In a multi-well plate, combine the EGFR kinase, substrate, and osimertinib at various concentrations.
- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature for a specific time.
- Stop the reaction.
- Quantify the amount of phosphorylated substrate.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

## Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The mechanisms of resistance are broadly categorized as EGFR-dependent and EGFR-independent.

- **EGFR-Dependent:** The most common mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[\[2\]](#)[\[5\]](#)[\[9\]](#) Other less frequent EGFR mutations have also been identified.[\[5\]](#)
- **EGFR-Independent:** These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[\[4\]](#)[\[19\]](#) Examples include:
  - MET amplification[\[9\]](#)
  - HER2 amplification[\[9\]](#)
  - Mutations in downstream signaling molecules such as KRAS, BRAF, and PIK3CA[\[5\]](#)[\[9\]](#)
  - Histologic transformation to small cell lung cancer



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**Diagram 3:** Overview of Osimertinib resistance mechanisms.

## Clinical Trials

Osimertinib has been extensively evaluated in numerous clinical trials, leading to its approval for various indications in NSCLC. A summary of key trials is presented below.



Trial Name (NCT Number)	Phase	Patient Population	Key Findings
AURA3 (NCT02151981)	III	EGFR T790M-positive advanced NSCLC, progressed on first-line EGFR-TKI	Osimertinib significantly improved progression-free survival compared to platinum-based chemotherapy.
FLAURA (NCT02296125)	III	Treatment-naïve, EGFR-mutated advanced NSCLC	Osimertinib demonstrated superior progression-free survival and overall survival compared to first-generation EGFR-TKIs (erlotinib or gefitinib).[4]
ADAURA (NCT02511106)	III	Early-stage (IB-III A) EGFR-mutated NSCLC after complete tumor resection	Adjuvant osimertinib showed a significant improvement in disease-free survival. [20]

## Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure and mechanism of action, conferring high potency against sensitizing and resistance mutations while sparing wild-type EGFR, have translated into substantial clinical benefits. A thorough understanding of its properties, as detailed in this guide, is essential for ongoing research and the development of next-generation therapies to overcome emerging resistance mechanisms.

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## References

- 1. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Osimertinib - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. What is the mechanism of Osimertinib mesylate? [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 9. Mechanisms of resistance to osimertinib - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. ClinPGx [[clinpgx.org](https://clinpgx.org)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [accessdata.fda.gov](https://accessdata.fda.gov) [[accessdata.fda.gov](https://accessdata.fda.gov)]
- 18. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [[mdpi.com](https://mdpi.com)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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